molecular formula C7H4BrIN2 B1292565 7-Bromo-3-iodo-1H-indazole CAS No. 944904-26-1

7-Bromo-3-iodo-1H-indazole

Cat. No.: B1292565
CAS No.: 944904-26-1
M. Wt: 322.93 g/mol
InChI Key: QRNJULUTBLCRHI-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1H-indazole typically involves halogenation reactions. One common method is the bromination of 3-iodo-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

  • Substituted indazoles with various functional groups depending on the nucleophile or coupling partner used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its role in drug discovery and development, particularly as a scaffold for designing kinase inhibitors.

    Industry: Utilized in the development of advanced materials and as intermediates in organic synthesis.

Comparison with Similar Compounds

    3-Iodo-1H-indazole: Lacks the bromine atom but shares similar reactivity and applications.

    7-Bromo-1H-indazole: Lacks the iodine atom but can undergo similar chemical reactions.

    5-Bromo-3-iodo-1H-indazole: Another halogenated indazole with different substitution patterns.

Uniqueness: 7-Bromo-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.

Properties

IUPAC Name

7-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJULUTBLCRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646581
Record name 7-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-26-1
Record name 7-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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